molecular formula C22H21N5O B5956042 4-{[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide

4-{[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide

Cat. No.: B5956042
M. Wt: 371.4 g/mol
InChI Key: SZEZMJRSRCPZTC-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic aromatic core fused with pyrazole and pyrimidine rings. Key structural features include:

  • Substituents: Position 3: Methyl group Position 5: Methyl group Position 2: 3-Methylphenyl group Position 7: Benzamide-linked amino group (4-carboxamido phenylamino).

Properties

IUPAC Name

4-[[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-13-5-4-6-17(11-13)20-15(3)22-24-14(2)12-19(27(22)26-20)25-18-9-7-16(8-10-18)21(23)28/h4-12,25H,1-3H3,(H2,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEZMJRSRCPZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. One common method involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with appropriate aldehydes or ketones to form the pyrazolo[1,5-a]pyrimidine scaffold . This intermediate is then reacted with 3-methylphenyl derivatives under specific conditions to introduce the 3-methylphenyl group at the 2-position.

The final step involves the coupling of the pyrazolo[1,5-a]pyrimidine intermediate with 4-aminobenzamide under conditions that promote the formation of the desired amide bond. Typical reagents for this step include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles like amines or thiols can replace the amide group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, in the presence of bases like triethylamine

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

4-{[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide involves the inhibition of specific kinases, such as CDK2. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby disrupting cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Analogues
Compound Name Substituents Key Functional Groups Biological Relevance
Target Compound 3,5-dimethyl; 2-(3-methylphenyl); 7-(4-carboxamidophenylamino) Benzamide, amino, methyl Kinase inhibition (hypothesized)
DPA-714 (N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) 5,7-dimethyl; 2-(4-fluorophenyl); 3-acetamide Acetamide, fluorophenyl TSPO ligand; Neuroinflammation imaging
7-Amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles 5-aryl; 7-amino; 3,6-dicarbonitrile Nitrile, amino Antimicrobial, herbicidal
2-R5-oxo-5H-6-carboxamido-7-phenylthiadiazolo[3,2-a]pyrimidine 7-phenyl; thiadiazolo-fused; 6-carboxamide Thiadiazole, carboxamide Antiviral, antitumor (hypothesized)
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-difluoromethylpyrazolo[1,5-a]pyrimidine-3-carboxamide 7-difluoromethyl; 3-carboxamide; 1-benzylpyrazole Difluoromethyl, carboxamide Kinase inhibition (hypothesized)
Key Observations:
  • Position 7: The target compound’s 7-amino-benzamide group distinguishes it from DPA-714 (acetamide) and antiviral thiadiazolo derivatives (carboxamide). This substitution may enhance solubility and target binding .
  • Core Modifications : Thiadiazolo- or triazolo-fused cores (e.g., ) exhibit distinct electronic properties compared to pyrazolo[1,5-a]pyrimidine.
Key Insights:
  • The target compound likely employs Suzuki-Miyaura cross-coupling for C-3 substitution (3-methylphenyl) and SNAr reaction for C-7 amination (benzamide group) .
  • Microwave-assisted synthesis () offers higher yields (>80%) for amino-substituted derivatives but requires specialized equipment.
  • Ionic liquid-mediated routes () are eco-friendly but less explored for benzamide derivatives.

Pharmacological and Physicochemical Properties

Table 3: Comparative Pharmacological Data
Property Target Compound DPA-714 7-Amino-5-aryl Derivatives
Molecular Weight ~435 (estimated) 354.4 250–350
LogP (Predicted) ~3.5 (moderate lipophilicity) 2.8 1.5–3.0
Biological Target Kinases (hypothesized) TSPO (18 kDa protein) Microbial enzymes
Solubility Moderate (amide group) Low (fluorophenyl) High (nitrile, amino)

Q & A

Basic Research Questions

Q. How can the synthesis of 4-{[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide be optimized for higher yield and purity?

  • Methodological Answer : Optimize multi-step reactions by adjusting temperature (e.g., reflux conditions), solvent choice (polar aprotic solvents like DMF), and catalysts (e.g., POCl₃ for chlorination). Microwave-assisted synthesis can accelerate reaction rates . Purification via column chromatography or HPLC, monitored by TLC, ensures purity. For example, inert atmospheres (argon) reduce side reactions in amine coupling steps .

Q. What characterization techniques are critical to confirm the structural integrity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at 3,5-positions) and aromatic protons. Mass spectrometry (HRMS) confirms molecular weight (e.g., expected m/z ~422.4 g/mol). HPLC (≥95% purity) and IR spectroscopy (amide C=O stretch ~1650 cm⁻¹) validate functional groups. Cross-reference spectral data with structurally similar pyrazolo-pyrimidines .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize kinase inhibition assays (e.g., CDK or KDR kinases) due to pyrazolo-pyrimidines' known activity . Use cell viability assays (MTT/XTT) against cancer lines (e.g., HeLa or MCF-7) at 1–50 µM concentrations. Compare results with analogs like 2-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl] derivatives to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer : Systematically modify substituents:

  • 3,5-Dimethyl groups : Replace with bulkier substituents (e.g., trifluoromethyl) to enhance steric effects.
  • Benzamide moiety : Introduce electron-withdrawing groups (e.g., nitro) to modulate hydrogen bonding.
    Use computational docking (e.g., AutoDock Vina) to predict binding to kinase ATP pockets. Validate with enzymatic assays and compare IC₅₀ values against parent compound .

Q. What experimental strategies can elucidate the compound’s mechanism of action?

  • Methodological Answer : Perform competitive binding assays with fluorescent ATP analogs to confirm kinase inhibition. X-ray crystallography of the compound bound to a target (e.g., CDK2) reveals binding modes. CRISPR knockouts of suspected targets (e.g., EGFR or PI3K) in cell models can confirm pathway involvement .

Q. How should contradictory biological activity data across studies be resolved?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., serum-free media, 48-hour exposure). Verify compound stability via HPLC post-assay. Consider off-target effects using proteome profiling (e.g., KINOMEscan). Differences in substituent regiochemistry (e.g., 3-methylphenyl vs. 4-methylphenyl) may explain discrepancies .

Q. What strategies address poor pharmacokinetic properties (e.g., low solubility)?

  • Methodological Answer : Modify the benzamide group to introduce ionizable moieties (e.g., sulfonate) or use prodrug approaches (e.g., esterification). Calculate logP (e.g., ClogP ~3.5) to guide formulation with cyclodextrins or liposomal encapsulation. Conduct solubility assays in PBS (pH 7.4) and simulated gastric fluid .

Q. How can scale-up challenges in synthesis be mitigated for preclinical studies?

  • Methodological Answer : Replace batch reactions with continuous flow chemistry for amine coupling steps. Optimize solvent volume (e.g., ethanol/water mixtures) for crystallization. Use immobilized catalysts (e.g., Pd/C) for reusability. Monitor purity with inline PAT tools (e.g., FTIR) .

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